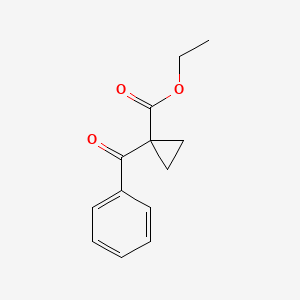

Ethyl 1-Benzoylcyclopropanecarboxylate

Overview

Description

Ethyl 1-Benzoylcyclopropanecarboxylate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is used in various chemical reactions and has several properties that make it useful in the field of organic chemistry .

Synthesis Analysis

The synthesis of Ethyl 1-Benzoylcyclopropanecarboxylate involves the reaction of Ethanol and 1-ACETYL-1-BENZOYLCYCLOPROPANE . This reaction leads to the formation of the desired product .Physical And Chemical Properties Analysis

Ethyl 1-Benzoylcyclopropanecarboxylate has a boiling point of 104-150 °C (under a pressure of 9 Torr) and a density of 1.1524 g/cm3 . These properties can influence how the compound behaves in different environments and how it reacts with other substances .Scientific Research Applications

Chemical Building Block

Ethyl 1-Benzoylcyclopropanecarboxylate is used as a chemical building block in life science research . It’s a key component in the synthesis of various complex molecules due to its unique structure and reactivity .

Synthesis of Ethyl Benzoate

This compound plays a crucial role in the synthesis of Ethyl Benzoate (EtBZ) . The esterification of benzoic acid (BeZ) with ethanol in a reactive distillation process is used to produce EtBZ . The synthesis of EtBZ is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone .

Process Intensification

The compound is used in process intensification studies, particularly in the context of integrated batch reactive distillation columns . These studies aim to optimize the synthesis of Ethyl Benzoate, increasing product amount, purity, and conversion of BeZ .

Optimization of Batch Time

Ethyl 1-Benzoylcyclopropanecarboxylate is used in studies focusing on the optimization of batch time in conventional batch distillation . These studies aim to improve the efficiency of the distillation process, reducing the requirement of excess use of ethanol .

Synthesis of Coumarin-3-Carboxylate Ester

The compound is also involved in the synthesis of Coumarin-3-Carboxylate Ester . This synthesis process provides insights into different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde .

Safety and Hazards

Handling Ethyl 1-Benzoylcyclopropanecarboxylate requires certain safety precautions. It is advised to keep the container tightly closed, protect it from moisture, and handle it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name |

ethyl 1-benzoylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-12(15)13(8-9-13)11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSICOONDGJJXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Benzoylcyclopropanecarboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-{N}-propyl-1{H}-pyrazolo[3,4-{d}]pyrimidin-4-amine](/img/structure/B3086615.png)

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)

![(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3086673.png)

![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)